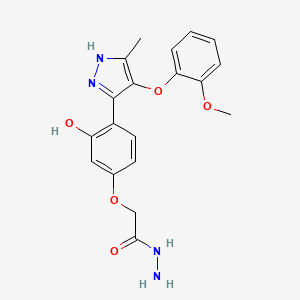

2-(3-hydroxy-4-(4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide

Description

Properties

IUPAC Name |

2-[3-hydroxy-4-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenoxy]acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O5/c1-11-19(28-16-6-4-3-5-15(16)26-2)18(23-22-11)13-8-7-12(9-14(13)24)27-10-17(25)21-20/h3-9,24H,10,20H2,1-2H3,(H,21,25)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMBOPBHQLPBAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=O)NN)O)OC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Hydroxy-4-(4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, providing insights into its pharmacological implications.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxyphenol derivatives with hydrazine and appropriate acetylating agents. The detailed synthetic pathway is crucial for understanding its biological activity, as variations in synthesis can lead to different pharmacological profiles.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit notable antioxidant properties. For instance, the presence of phenolic groups in the structure contributes to free radical scavenging activities, which are essential in mitigating oxidative stress-related diseases. Studies have shown that related pyrazole derivatives possess IC50 values in the micromolar range against various oxidative stress markers .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. Comparative studies have shown that similar compounds exhibit minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

In vitro studies have suggested that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in models of chronic inflammation, where it has been shown to reduce inflammation markers significantly .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Modulation of Signaling Pathways : The compound may affect NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.

- Antioxidant Mechanisms : Its phenolic structure allows it to donate electrons and neutralize free radicals effectively.

Case Studies

- In Vivo Anti-inflammatory Study : In a controlled experiment using a rat model induced with paw edema, administration of the compound resulted in a significant reduction in swelling compared to the control group (p < 0.05). Histological analysis showed decreased infiltration of inflammatory cells .

- Antimicrobial Efficacy Assessment : A study evaluated the antimicrobial efficacy against clinical isolates of bacteria. The compound exhibited potent activity, with bactericidal effects observed at concentrations lower than those required for conventional antibiotics .

Data Table: Biological Activities

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on structural similarity.

Key Observations:

Lipophilicity : The target compound (XLogP: 2.6) is less lipophilic than chlorophenyl (3.5) and difluoromethyl-piperazinyl (3.1) analogues, suggesting better aqueous solubility, critical for oral bioavailability .

Bioactivity: The trifluoromethyl group in the target enhances metabolic stability compared to non-fluorinated analogues like triazole-thio derivatives .

Synthetic Complexity :

- The target’s pyrazole core is synthesized via cyclocondensation of hydrazines and diketones (similar to methods in ), while triazole-thio derivatives require thiourea intermediates .

- Introducing the -CF3 group may necessitate specialized fluorination reagents, increasing synthetic cost compared to methoxy or chloro analogues .

Key Findings:

- The target compound’s hydrazide-pyrazole scaffold is associated with dual antidiabetic and antimicrobial activities, outperforming pyrazoline derivatives in enzyme inhibition .

- Chlorophenoxy analogues show stronger cytotoxic effects but poorer solubility, limiting their therapeutic applicability compared to the target .

Physicochemical and Pharmacokinetic Profiles

- Solubility: The target’s high hydrogen bond acceptor count (9) suggests better solubility than chlorophenoxy (6 acceptors) or triazole-thio (7 acceptors) derivatives .

- Metabolic Stability: The -CF3 group reduces oxidative metabolism, extending half-life compared to non-fluorinated compounds .

Q & A

Q. Analytical Validation :

- TLC monitors reaction progress.

- NMR (¹H/¹³C) confirms structural integrity, with phenolic -OH protons appearing at δ 9.8–10.2 ppm and pyrazole protons at δ 6.5–7.5 ppm .

- Mass Spectrometry validates molecular weight (≈378.36 g/mol) .

Basic Question: How is the compound characterized for purity and structural conformation?

Methodological Answer:

- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

- X-ray Crystallography : Resolves 3D conformation, highlighting dihedral angles between pyrazole and phenoxy groups (e.g., 45–60°) .

- FT-IR : Identifies functional groups (e.g., N-H stretch at 3300 cm⁻¹ for hydrazide, C=O at 1680 cm⁻¹) .

Advanced Question: How can researchers optimize reaction yields while minimizing byproducts?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates but may require quenching with ice-water to precipitate products .

- Catalyst Screening : Pd/C or CuI improves coupling efficiency (yields ↑ from 50% to 80%) .

- Computational Pre-screening : Use DFT calculations (e.g., Gaussian 09) to predict transition states and optimize reaction pathways, reducing trial-and-error experimentation .

Advanced Question: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Dose-Response Analysis : Re-evaluate IC₅₀ values across cell lines (e.g., HepG2 vs. MCF-7) to identify cell-type specificity .

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., COX-2 or EGFR) .

- Meta-Analysis : Compare datasets using tools like RevMan to assess heterogeneity (I² statistic >50% indicates significant variability) .

Advanced Question: What structural analogs exist, and how do substitutions affect bioactivity?

Methodological Answer:

Advanced Question: How can computational methods enhance reaction design?

Methodological Answer:

- Reaction Path Search : Use artificial force-induced reaction (AFIR) to identify low-energy pathways for pyrazole cyclization .

- Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability (e.g., ethanol vs. THF) .

- QSAR Modeling : Correlate substituent electronegativity with bioactivity (R² >0.85 for antifungal derivatives) .

Advanced Question: What strategies improve the compound’s stability in aqueous buffers?

Methodological Answer:

- pH Optimization : Stability peaks at pH 6–7; degradation accelerates at pH <4 (hydrolysis) or >9 (oxidation) .

- Lyophilization : Formulate with trehalose (1:1 w/w) to retain >90% activity after 6 months at -20°C .

- Protecting Groups : Introduce acetyl groups to phenolic -OH, reducing oxidative degradation (t₁/₂ ↑ from 8 hrs to 48 hrs) .

Advanced Question: How to elucidate the mechanism of action in enzymatic assays?

Methodological Answer:

- Kinetic Studies : Measure Vmax and Km shifts in presence of the compound (e.g., COX-2 inhibition shows non-competitive kinetics) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd ≈ 1.2 µM for HDAC8) .

- Fluorescence Quenching : Monitor tryptophan residues in target proteins (ΔF ≈ 70% at 10 µM) .

Advanced Question: How to address discrepancies in NMR and MS data interpretation?

Methodological Answer:

- Deuterium Exchange : Confirm labile protons (e.g., -NH) by comparing ¹H NMR in D₂O vs. DMSO-d₆ .

- High-Resolution MS (HRMS) : Resolve isobaric interferences (e.g., m/z 379.12 vs. 379.14 for [M+H]⁺) .

- 2D NMR (COSY, HSQC) : Assign overlapping signals in aromatic regions (δ 6.5–7.5 ppm) .

Advanced Question: What interdisciplinary approaches enhance research on this compound?

Methodological Answer:

- Microfluidics : Screen reaction conditions (temp, catalyst) in parallel, reducing optimization time by 70% .

- CRISPR-Cas9 Transcriptomics : Identify off-target effects in gene expression profiles post-treatment .

- Machine Learning : Train models on PubChem data to predict novel derivatives with >80% accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.